Cas no 125518-48-1 (5-Bromothiazolidine-2,4-dione)

5-Bromothiazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 5-Bromothiazolidine-2,4-dione
- 5-bromo-1,3-thiazolidine-2,4-dione
- 5-BroMo-2,4-thiazolidinedione
- 5-Bromo-1,3-Thiazolane-2,4-Dione(WX630018)
- 5-bromo-1,3-thiazolane-2,4-dione
- 5-bromo-thiazolidine-2,4-dione
- DTXSID60393006
- AKOS002663669
- AKOS016043201
- DB-340828
- W10365
- CS-0067344
- MFCD03305737
- KRBBGMOONSUDGO-UHFFFAOYSA-N
- 125518-48-1
- 7T-0067
- SCHEMBL2728324
-
- MDL: MFCD03305737
- インチ: InChI=1S/C3H2BrNO2S/c4-1-2(6)5-3(7)8-1/h1H,(H,5,6,7)
- InChIKey: KRBBGMOONSUDGO-UHFFFAOYSA-N
- ほほえんだ: O=C1NC(C(Br)S1)=O
計算された属性
- せいみつぶんしりょう: 194.89896
- どういたいしつりょう: 194.89896g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- PSA: 46.17
5-Bromothiazolidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D762146-1g |
5-Bromothiazolidine-2,4-dione |
125518-48-1 | 95% | 1g |
$760 | 2024-06-06 | |
Key Organics Ltd | 7T-0067-10MG |
5-bromo-1,3-thiazolane-2,4-dione |
125518-48-1 | >90% | 10mg |
£63.00 | 2025-02-08 | |
abcr | AB343002-100mg |
5-Bromo-1,3-thiazolane-2,4-dione; . |
125518-48-1 | 100mg |
€375.70 | 2025-02-19 | ||
Apollo Scientific | OR450092-1g |
5-Bromothiazolidine-2,4-dione |
125518-48-1 | 1g |
£550.00 | 2025-02-20 | ||
abcr | AB343002-250 mg |
5-Bromo-1,3-thiazolane-2,4-dione |
125518-48-1 | 250MG |
€686.10 | 2023-04-01 | ||
abcr | AB343002-1 g |
5-Bromo-1,3-thiazolane-2,4-dione |
125518-48-1 | 1g |
€1,316.30 | 2023-04-01 | ||
Key Organics Ltd | 7T-0067-5MG |
5-bromo-1,3-thiazolane-2,4-dione |
125518-48-1 | >90% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | 7T-0067-100MG |
5-bromo-1,3-thiazolane-2,4-dione |
125518-48-1 | >90% | 100mg |
£146.00 | 2025-02-08 | |
Aaron | AR009FO7-500mg |
5-Bromothiazolidine-2,4-dione |
125518-48-1 | 95% | 500mg |
$556.00 | 2023-12-16 | |
1PlusChem | 1P009FFV-1g |
5-Bromothiazolidine-2,4-dione |
125518-48-1 | 95% | 1g |
$818.00 | 2025-02-24 |
5-Bromothiazolidine-2,4-dione 関連文献
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
5-Bromothiazolidine-2,4-dioneに関する追加情報
5-Bromothiazolidine-2,4-dione (CAS No. 125518-48-1): A Comprehensive Overview
5-Bromothiazolidine-2,4-dione (CAS No. 125518-48-1) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the thiazolidinedione class, which is well-known for its role in the treatment of type 2 diabetes mellitus. However, the introduction of a bromine atom at the 5-position of the thiazolidine ring imparts distinct characteristics that have been explored in various preclinical and clinical studies.
The chemical structure of 5-Bromothiazolidine-2,4-dione consists of a thiazolidine ring with a bromine substituent at the 5-position and two ketone groups at the 2 and 4 positions. This structure is crucial for understanding its biological activity and potential therapeutic effects. The thiazolidinedione scaffold is known for its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose metabolism and insulin sensitivity. The bromine substitution may enhance or modulate this activity, making 5-Bromothiazolidine-2,4-dione an interesting candidate for further investigation.
Recent studies have highlighted the potential of 5-Bromothiazolidine-2,4-dione in various therapeutic areas beyond diabetes. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 5-Bromothiazolidine-2,4-dione could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 5-Bromothiazolidine-2,4-dione has shown promise in cancer research. A preclinical study conducted by researchers at the National Institutes of Health (NIH) found that this compound can induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell cycle regulation and apoptosis signaling pathways. Specifically, it was observed that 5-Bromothiazolidine-2,4-dione downregulates Bcl-2 and upregulates Bax, leading to increased caspase activation and cell death. These findings open up new avenues for exploring the use of 5-Bromothiazolidine-2,4-dione as an anticancer agent.
The pharmacokinetic properties of 5-Bromothiazolidine-2,4-dione have also been investigated to ensure its suitability for therapeutic applications. Studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential factors for drug development. Additionally, its low toxicity and high selectivity for target receptors make it an attractive candidate for further clinical trials.
In conclusion, 5-Bromothiazolidine-2,4-dione (CAS No. 125518-48-1) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an important focus of ongoing research in medicinal chemistry and pharmaceutical sciences. As more studies are conducted to elucidate its mechanisms of action and evaluate its safety and efficacy, it is likely that 5-Bromothiazolidine-2,4-dione will play a significant role in the development of new treatments for various diseases.
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